
trospium chloride
Overview
Description
Trospium chloride is a quaternary ammonium antimuscarinic agent approved for the treatment of overactive bladder (OAB) symptoms, including urinary urgency, frequency, and incontinence. Its hydrophilic structure and permanent positive charge limit its ability to cross the blood-brain barrier, reducing central nervous system (CNS) side effects compared to tertiary amine anticholinergics . This compound is minimally metabolized by hepatic cytochrome P450 (CYP) enzymes and is primarily excreted unchanged via renal mechanisms, with 60–85% of the dose eliminated in urine . This pharmacokinetic profile minimizes drug-drug interactions (DDIs) and makes it suitable for patients with hepatic impairment, though dose adjustments are required in severe renal dysfunction .
Clinical trials have demonstrated its efficacy in improving bladder capacity, reducing incontinence episodes, and enhancing quality of life. The extended-release (XR) formulation (60 mg once daily) provides comparable efficacy to the immediate-release (IR) version (20 mg twice daily) but with improved tolerability, including lower rates of dry mouth .
Preparation Methods
Benziloyl Chloride Condensation Method
The synthesis outlined in CN102718760B involves a two-stage process starting with benziloyl chloride preparation, followed by condensation with (3α-nortropine)-8-spiro-1-pyrrolidinium chloride .
Reaction Conditions and Optimization
-
Stage 1 : Benziloyl chloride synthesis via oxidation of benzil derivatives, though the patent notes that traditional manganese-based oxidants generate significant manganese sludge, requiring costly filtration and disposal .
-
Stage 2 : Condensation of benziloyl chloride (25 g) with (3α-nortropine)-8-spiro-1-pyrrolidinium chloride (40 g) under reflux in chloroform for 3 hours, followed by 3-hour stirring at room temperature .
-
Purification : Recrystallization using Virahol (isopropyl alcohol) yields this compound with a melting point of 256–257°C and a 63% isolated yield .
Key Limitation : The method’s reliance on chloroform and low yield compared to later techniques limits its industrial scalability.
Key Intermediate Synthesis via DMAP Catalysis
CN103772379A introduces a three-step process focusing on the critical intermediate N-ethoxycarbonyl diphenylhydroxy acetic acid tropine ester (Compound II) .
Synthetic Pathway
-
N-Ethoxycarbonyl Tropanol Formation :
-
Esterification with Benzilic Acid :
-
Hydrogen Transfer Reduction :
Advantages :
-
DMAP catalysis enhances reaction rates by 40% compared to non-catalytic methods.
-
Avoids hazardous manganese-based oxidants, reducing environmental impact.
Hydrogen Transfer Reduction Approach
The same patent (CN103772379A) details a palladium-catalyzed hydrogen transfer method for demethylation, critical for removing protecting groups .
Process Parameters
Parameter | Specification |
---|---|
Catalyst | Pd/C (5% w/w) |
Reductant | Ammonium formate (5 eq) |
Solvent | Methanol |
Temperature | Reflux (65°C) |
Reaction Time | 8 hours |
Yield | 85% |
This method eliminates the need for high-pressure hydrogen gas, enhancing safety in large-scale production.
Historical Methods and Technological Evolution
Early syntheses, such as those in US Patent 3,480,626, relied on direct condensation of nortropine with benzilic acid derivatives under harsh acidic conditions .
Limitations of Traditional Approaches
-
Low Yields : Initial methods achieved ≤50% yields due to poor solubility of intermediates.
-
Environmental Impact : Manganese oxide byproducts from benzil oxidation required complex wastewater treatment .
-
Operational Challenges : Insoluble intermediates prolonged reaction times to 24–48 hours .
Comparative Analysis of Preparation Methods
Method | Reagents | Conditions | Yield | Key Advantage |
---|---|---|---|---|
Benziloyl Condensation | MnO₂, Chloroform | Reflux, 6 hours | 63% | Simple equipment |
DMAP Catalysis | DCC, DMAP, Pd/C | 0–30°C, 8 hours | 80–85% | High yield, low waste |
Hydrogen Transfer | Ammonium formate, Pd/C | Reflux, 8 hours | 85% | No high-pressure H₂ required |
Historical (US 3,480,626) | H₂SO₄, Benzilic acid | Acidic reflux, 24h | ≤50% | Obsolete |
Industrial-Scale Optimization Strategies
Solvent Selection
-
Dichloromethane : Preferred for esterification due to high solubility of benzilic acid (≥50 g/L) .
-
Methanol : Ideal for hydrogen transfer reactions, though requires distillation recovery systems.
Catalytic System Enhancements
-
Pd/C Load Reduction : Trials show 0.5% Pd/C achieves comparable yields to 1% loading, cutting catalyst costs by 50% .
-
DMAP Recycling : Patent CN103772379A demonstrates 3× reuse of DMAP with <5% activity loss .
Environmental and Regulatory Considerations
Modern methods address prior ecological shortcomings:
Chemical Reactions Analysis
Types of Reactions
Trospium chloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced using suitable reducing agents.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Pharmacological Characteristics
Trospium chloride is characterized by its quaternary ammonium structure, which limits its penetration into the central nervous system. This property helps to reduce central side effects commonly associated with other anticholinergic medications. Additionally, trospium is not metabolized by the cytochrome P450 system, minimizing potential drug-drug interactions and making it a safer option for patients on multiple medications .
Treatment of Overactive Bladder
This compound is primarily indicated for the treatment of OAB, which is characterized by symptoms such as urgency, frequency, and urge incontinence. Clinical trials have demonstrated its efficacy in reducing micturition frequency and episodes of urge incontinence:
- Efficacy Studies : In a randomized controlled trial involving 523 patients, this compound (20 mg twice daily) significantly decreased the average number of voids and urge incontinence episodes compared to placebo .
- Long-term Use : A long-term study (52 weeks) showed that trospium was well tolerated and effective in managing urge syndrome, with adverse events occurring less frequently than with oxybutynin .
Geriatric Applications
This compound has been evaluated specifically for older adults, who often suffer from OAB. A study focusing on patients aged 75 years and older found that once-daily extended-release formulations of trospium (60 mg) were effective and well tolerated over a year-long period .
Pediatric Use
Though less common, there is emerging evidence supporting the use of this compound in pediatric populations with neurogenic bladder dysfunction. A review highlighted its favorable side-effect profile and potential effectiveness similar to that seen in adults .
Comparative Efficacy
Trospium has been compared with other anticholinergic agents such as oxybutynin. The following table summarizes key findings from comparative studies:
Case Study 1: Efficacy in Elderly Patients
In a multicenter study involving elderly patients with OAB, this compound was administered as an extended-release formulation. The results indicated significant improvements in voiding patterns and quality of life metrics over a one-year follow-up period. The tolerability was rated highly by both patients and healthcare providers .
Case Study 2: Pediatric Application
A small cohort study examined the use of this compound in children with idiopathic detrusor overactivity. The findings suggested that trospium was effective in reducing urinary urgency and frequency while maintaining a favorable safety profile compared to traditional treatments .
Mechanism of Action
Trospium chloride exerts its effects by antagonizing the action of acetylcholine on muscarinic receptors in cholinergically innervated organs. This parasympatholytic action reduces the tonus of smooth muscle in the bladder, leading to relaxation and decreased urinary frequency . The compound’s quaternary ammonium structure prevents it from crossing the blood-brain barrier, minimizing central nervous system side effects .
Comparison with Similar Compounds
Pharmacokinetic Profile
Table 1: Pharmacokinetic Comparison of Trospium Chloride with Other Antimuscarinics
Parameter | This compound | Oxybutynin IR/ER | Tolterodine IR/ER |
---|---|---|---|
Metabolism | Minimal hepatic (CYP-independent) | Hepatic (CYP3A4) | Hepatic (CYP2D6/3A4) |
Excretion | Renal (60–85% unchanged) | Renal (metabolites) | Renal (metabolites) |
Half-life | ~20 hours | 2–3 hours (IR), 13 hours (ER) | 2–4 hours (IR), 6–10 hours (ER) |
CNS Penetration | Low (quaternary amine) | High (tertiary amine) | Moderate |
Protein Binding | <10% | >90% | 96% |
Key Findings :
- This compound’s lack of CYP metabolism reduces interaction risks with CYP substrates (e.g., digoxin, metformin) compared to oxybutynin and tolterodine .
- Its renal excretion necessitates dose adjustments in severe renal impairment, unlike tolterodine, which relies on hepatic clearance .
Efficacy in OAB Symptom Management
Table 2: Efficacy Outcomes in Clinical Trials
Key Findings :
- This compound XR demonstrated superior reductions in incontinence episodes compared to tolterodine IR (60% vs. 40–45%) .
- In pooled Phase III trials, trospium XR significantly improved bladder capacity (+52 mL) and reduced urgency episodes .
Table 3: Adverse Event Rates (%)
Drug (Formulation) | Dry Mouth | Constipation | CNS Effects (e.g., dizziness) |
---|---|---|---|
This compound XR | 10–15% | 5–8% | 2–4% |
Oxybutynin ER | 25–30% | 10–12% | 8–10% |
Tolterodine ER | 15–20% | 8–10% | 5–7% |
Key Findings :
- This compound XR has the lowest reported dry mouth rate among oral antimuscarinics due to its reduced salivary gland binding .
- CNS adverse events (e.g., dizziness) were numerically lower with trospium XR than placebo in Phase III trials .
Drug-Drug Interactions (DDIs)
- This compound: No significant interactions with metformin, digoxin, or CYP substrates due to renal excretion and lack of CYP metabolism .
- Oxybutynin/Tolterodine : Risk of DDIs with CYP3A4 inhibitors (e.g., ketoconazole) and substrates (e.g., warfarin) .
Special Populations
- However, its low CNS penetration may mitigate cognitive risks compared to oxybutynin .
- Renal Impairment : Dose adjustment required for this compound (e.g., 20 mg IR once daily if CrCl <30 mL/min) .
Biological Activity
Trospium chloride is a quaternary ammonium compound primarily used as an antimuscarinic agent for treating overactive bladder (OAB). Its biological activity is characterized by its selective binding to muscarinic receptors, pharmacokinetic properties, and clinical efficacy in managing bladder dysfunction. This article reviews the biological activity of this compound, highlighting its mechanism of action, pharmacokinetics, clinical studies, and safety profile.
This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), particularly M1, M2, and M3 subtypes. Unlike other antimuscarinics, it exhibits minimal central nervous system (CNS) penetration due to its quaternary structure, which limits its lipophilicity and ability to cross the blood-brain barrier (BBB) . This property results in a lower incidence of central anticholinergic side effects compared to other agents like oxybutynin.
Pharmacokinetics
This compound's pharmacokinetic profile is crucial for understanding its efficacy and safety:
Pharmacokinetic Parameter | Value |
---|---|
Cmax (20 mg dose) | 3–4 ng/ml |
Tmax | 5–6 hours |
Bioavailability | ~10% |
Elimination Half-life | 12-20 hours |
Protein Binding | 50-85% |
Renal Elimination | ~70% |
Metabolic Interactions | None significant |
This compound is primarily eliminated unchanged in urine (60-80%) and undergoes negligible hepatic metabolism, minimizing potential drug-drug interactions .
Clinical Efficacy
This compound has been extensively studied for its effectiveness in treating OAB. Comparative studies indicate that it is at least as effective as other antimuscarinics such as oxybutynin and tolterodine. Placebo-controlled trials have demonstrated significant improvements in urodynamic parameters and quality of life .
Case Studies and Observational Data
-
Efficacy in OAB Management:
- A meta-analysis involving over 10,000 patients reported a marked reduction in incontinence episodes and substantial improvements in health-related quality of life metrics following trospium treatment .
- In a study comparing trospium with oxybutynin, patients receiving trospium experienced fewer side effects and better tolerability .
- Specific Populations:
Safety Profile
This compound is generally well tolerated. Common adverse events include:
- Dry Mouth
- Constipation
- Dyspepsia
- Abdominal Pain
- Nausea
These side effects occur at rates greater than 1% but are less frequent compared to those associated with other antimuscarinics like oxybutynin .
Q & A
Basic Research Questions
Q. What experimental models are used to evaluate trospium chloride’s receptor selectivity and bladder-specific anticholinergic activity?
this compound’s muscarinic receptor affinity is typically assessed using in vitro competitive binding assays with radiolabeled ligands (e.g., [³H]-N-methylscopolamine) in tissues such as urinary bladder, cerebral cortex, and salivary glands . In vivo models, including bladder muscle contraction studies in animals, measure its ability to inhibit acetylcholine-induced spasms. These models demonstrate its higher affinity for bladder receptors (1.47 × 10⁻⁹ M) compared to salivary glands (3.72 × 10⁻⁹ M), supporting reduced systemic side effects .
Q. How are primary endpoints selected for clinical trials evaluating this compound in overactive bladder (OAB)?
Trials often combine urodynamic measurements (e.g., maximum cystometric bladder capacity, volume at first unstable contraction) with patient-reported outcomes (e.g., daily voiding frequency, urge incontinence episodes) . For example, Health Canada’s approval relied on significant improvements in both urodynamic parameters and 24-hour voiding diaries, ensuring physiological and symptomatic validation .
Q. What analytical methods are validated for quantifying this compound in pharmacokinetic studies?
High-performance liquid chromatography (HPLC) with UV detection is widely used, validated for specificity, linearity (0.1–50 ng/mL), and precision (CV <15%) . Liquid chromatography-mass spectrometry (LC-MS) offers higher sensitivity for low plasma concentrations, while titration and spectrophotometry are less common due to interference risks .
Advanced Research Questions
Q. What methodological considerations are critical in designing long-term safety studies for this compound in schizophrenia?
Open-label extension trials (e.g., EMERGENT-4) require robust retention strategies (e.g., financial incentives, telehealth follow-ups) to mitigate attrition bias in 52-week studies . Safety monitoring must include movement disorder scales (e.g., Extrapyramidal Symptom Rating Scale) and metabolic parameters (e.g., weight gain averaging 6.3 kg over 52 weeks) . Placebo-controlled run-in phases (e.g., EMERGENT-2/3) help establish baseline comparability before transitioning to long-term arms .
Q. How can researchers assess central nervous system (CNS) penetration of this compound compared to non-quaternary anticholinergics?
Electroencephalography (EEG) studies quantify CNS effects by analyzing power spectra in alpha, beta, and theta bands. This compound (15 mg thrice daily) showed minimal EEG changes, unlike oxybutynin, which reduced alpha/beta activity . Cognitive testing (e.g., digit-symbol substitution) and adverse event tracking (e.g., hallucinations, somnolence) further differentiate its quaternary amine structure’s limited blood-brain barrier transit .
Q. What factors contribute to inter-occasion variability in this compound pharmacokinetics, and how can study designs address them?
Variability (35–90% CV in AUC) arises from renal excretion dependence (eGFR <60 mL/min increases exposure) and food interactions (high-fat meals reduce Cₘₐₓ by 50%) . Crossover designs with standardized fasting conditions and stratification by renal function reduce confounding. Population pharmacokinetic models incorporating covariates (e.g., BMI, creatinine clearance) improve dose individualization .
Q. How should drug-drug interaction studies between this compound and metformin be structured to assess clinical relevance?
Steady-state pharmacokinetic trials (e.g., 10-day co-administration) measure trospium’s AUC₀–₂₄ and metformin’s renal clearance. Despite a 20% reduction in trospium exposure with metformin, efficacy remained unchanged in Phase III subanalyses, suggesting no dose adjustment is needed . Non-inferiority margins (e.g., 20% difference in PANSS scores) and Bayesian hierarchical models account for intersubject variability .
Q. What are the challenges in designing trials for elderly populations, given this compound’s Beers criteria classification?
Elderly trials must address polypharmacy (e.g., ≥5 concomitant medications) and comorbidities (e.g., dementia, renal impairment) through stratified randomization and adaptive dosing. The FDA’s trial database showed 15% of participants were ≥75 years, with higher anticholinergic adverse events (e.g., dry mouth, constipation) requiring frequent monitoring . Age-specific endpoints (e.g., falls, cognitive decline) and frailty indices improve clinical relevance .
Q. Methodological Tables
Q. Table 1: Key Pharmacodynamic Properties of this compound
Q. Table 2: Common Pitfalls in this compound Clinical Trials
Properties
IUPAC Name |
spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-yl 2-hydroxy-2,2-diphenylacetate;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30NO3.ClH/c27-24(25(28,19-9-3-1-4-10-19)20-11-5-2-6-12-20)29-23-17-21-13-14-22(18-23)26(21)15-7-8-16-26;/h1-6,9-12,21-23,28H,7-8,13-18H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCSYOQWLPPAOA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N+]2(C1)C3CCC2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10860076 | |
Record name | Spiro[8-azoniabicyclo[3.2.1]octane-8,1′-pyrrolidinium], 3-[(hydroxydiphenylacetyl)oxy]-, chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10860076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73954-17-3 | |
Record name | Spiro(8-azoniabicyclo(3.2.1)octane-8,1'-pyrrolidinium), 3-hydroxy-, chloride, benzilate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073954173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spiro[8-azoniabicyclo[3.2.1]octane-8,1′-pyrrolidinium], 3-[(hydroxydiphenylacetyl)oxy]-, chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10860076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.